![molecular formula C15H20N6 B7635067 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine, also known as "Compound A," is a novel drug candidate that has been the subject of extensive scientific research. This compound has shown potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer activity, particularly against breast and lung cancer cells. It has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine is not fully understood. However, it is known to act as a kinase inhibitor, specifically targeting the protein kinase CK2. This inhibition of CK2 activity is thought to be responsible for the compound's anticancer and anti-inflammatory effects. Additionally, it has been shown to modulate the activity of ion channels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. In vivo studies have shown that it can inhibit tumor growth and reduce inflammation in animal models. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine is its broad therapeutic potential. It has shown activity against multiple types of cancer and inflammatory diseases, as well as neuroprotective effects. Additionally, its favorable pharmacokinetic profile makes it a promising candidate for further development. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine. One area of interest is further elucidating its mechanism of action, which could lead to the development of more potent and selective kinase inhibitors. Additionally, there is potential to develop this compound as a combination therapy with other anticancer or anti-inflammatory agents. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans, as well as to identify potential biomarkers for patient selection. Overall, 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine has shown great promise as a therapeutic agent, and further research is needed to fully realize its potential.
Synthesemethoden
The synthesis of 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine involves several steps. The first step is the synthesis of 4-cyclopropyl-1,2,4-triazole-3-amine, which is then reacted with 1-(4-bromobutyl)-4-piperidinamine to form 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]butylamine. This intermediate is then reacted with 6-methylpyrimidine-4-carboxylic acid to form the final product, 4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine. The synthesis method has been optimized to produce high yields of pure compound.
Eigenschaften
IUPAC Name |
4-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-7-14(17-9-16-11)20-6-2-3-12(8-20)15-19-18-10-21(15)13-4-5-13/h7,9-10,12-13H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHYOFPNWGCQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCCC(C2)C3=NN=CN3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.